WD6305 TFA

PROTAC METTL3 Targeted Protein Degradation

Researchers studying METTL3-METTL14 biology face a critical limitation: catalytic inhibitors like UZH2 (IC50=5 nM) only block methyltransferase activity, leaving non-catalytic scaffolding functions intact. WD6305 TFA solves this by inducing complete proteasomal degradation of both METTL3 and METTL14 (DC50: 140/194 nM; Dmax: 91.9%). This VHL-recruiting PROTAC abolishes both catalytic and non-catalytic functions, yielding superior anti-proliferative effects in AML cell lines compared to parent inhibitor UZH2. Ideal for m6A epitranscriptomics, AML target validation, and PROTAC mechanism studies.

Molecular Formula C63H76F5N11O7S
Molecular Weight 1226.4 g/mol
Cat. No. B12378197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWD6305 TFA
Molecular FormulaC63H76F5N11O7S
Molecular Weight1226.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC#CC4=CC=C(C=C4)CNC5=CC(=NC=N5)N6CCC7(CC6)CN(CC(=O)N7)C8=C(C=C(C(=C8)F)CN9CCC(CC9)(C)C)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C61H75F2N11O5S.C2HF3O2/c1-39(43-16-18-44(19-17-43)55-40(2)67-38-80-55)68-57(78)50-29-46(75)34-74(50)58(79)56(59(3,4)5)69-53(76)11-9-8-10-41-12-14-42(15-13-41)32-64-51-31-52(66-37-65-51)72-26-22-61(23-27-72)36-73(35-54(77)70-61)49-30-47(62)45(28-48(49)63)33-71-24-20-60(6,7)21-25-71;3-2(4,5)1(6)7/h12-19,28,30-31,37-39,46,50,56,75H,9,11,20-27,29,32-36H2,1-7H3,(H,68,78)(H,69,76)(H,70,77)(H,64,65,66);(H,6,7)/t39-,46+,50-,56+;/m0./s1
InChIKeyBCCCNXZKLQWFCF-SCGGALBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WD6305 TFA METTL3-METTL14 PROTAC Degrader


(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid, also known as WD6305 TFA, is a heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively degrades the METTL3-METTL14 methyltransferase complex [1]. This compound is a trifluoroacetate salt form of WD6305, designed to engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase and recruit it to METTL3, which is targeted via a UZH2-derived warhead [2]. As a first-in-class degrader for this target, it offers a unique chemical tool for dissecting both the catalytic and non-catalytic functions of the METTL3-METTL14 complex in acute myeloid leukemia (AML) and other cancers .

WD6305 TFA vs. METTL3 Inhibitors


Generic substitution of WD6305 TFA with a METTL3 catalytic inhibitor such as UZH2 or STM2457 is not scientifically valid for studies aiming to interrogate the full spectrum of METTL3-METTL14 complex biology [1]. While inhibitors like UZH2 (IC50 = 5 nM) only block the methyltransferase activity of METTL3, they fail to eliminate the protein itself, thereby leaving intact any non-catalytic scaffolding functions of the METTL3-METTL14 complex [2]. This limitation has been directly addressed by the development of WD6305 as a PROTAC degrader, which induces complete proteasomal degradation of both METTL3 and its obligate partner METTL14, thereby abolishing both catalytic and non-catalytic functions [3]. Consequently, WD6305 TFA demonstrates superior anti-proliferative effects in AML cell lines compared to its parent inhibitor UZH2, highlighting the critical functional advantage of targeted degradation over simple catalytic inhibition for this complex [1].

WD6305 TFA Differentiation Evidence


METTL3-METTL14 Degradation Potency

WD6305 potently degrades METTL3 and its partner METTL14 in a dose-dependent manner. In Mono-Mac-6 AML cells, the concentration required to achieve 50% degradation (DC50) is 140 nM for METTL3 and 194 nM for METTL14, reaching a maximum degradation (Dmax) of 91.9% for METTL3 at 1 µM after 24 hours . This represents a direct, quantitative characterization of its degradation efficacy, a property absent in catalytic site inhibitors like its parent compound UZH2.

PROTAC METTL3 Targeted Protein Degradation Acute Myeloid Leukemia

Anti-Proliferative Activity vs. UZH2 in AML

WD6305 demonstrates a clear functional advantage over catalytic inhibition. In multiple acute myeloid leukemia (AML) cell lines, WD6305 exhibits superior anti-proliferative effects compared to its parent METTL3 inhibitor, UZH2 [1]. The original research article highlights that WD6305 suppresses the proliferation of AML cells and promotes apoptosis much more effectively than UZH2, a finding directly attributed to the elimination of non-catalytic functions of the METTL3-METTL14 complex [2].

Anti-Proliferative METTL3 PROTAC Acute Myeloid Leukemia

Rapid Degradation Kinetics

WD6305 induces rapid and sustained degradation of the METTL3 protein. Quantitative time-course analysis reveals that treatment with 500 nM WD6305 induces significant METTL3 degradation within 2 hours and leads to nearly complete ablation of METTL3 protein after a 12-hour treatment in Mono-Mac-6 AML cells . This rapid kinetics is a critical property for experimental designs requiring acute loss of protein function.

Degradation Kinetics Time-Course PROTAC METTL3

Enhanced Stability and Solubility

The WD6305 TFA salt is specifically formulated to overcome the inherent solubility and stability challenges of the neutral PROTAC molecule . The trifluoroacetate (TFA) salt enhances the compound's solubility in aqueous buffers and DMSO, and improves its chemical stability during storage and handling, making it a more reliable reagent for both in vitro cellular assays and in vivo formulation . This is a practical but critical differentiator for procurement, as the neutral WD6305 molecule (MW 1112.4) may exhibit different solubility and stability profiles that could impact experimental reproducibility.

TFA Salt Solubility Stability PROTAC Formulation

METTL3-METTL14 Selectivity over WTAP

WD6305 selectively degrades the METTL3-METTL14 core complex without significantly affecting the protein levels of WTAP, another key component of the m6A methyltransferase machinery . This selectivity is a key differentiator from other potential degraders or inhibitors that may have broader effects on the m6A writer complex. While WD6305 effectively reduces METTL14 protein level in a dose-dependent manner (DC50 = 194 nM), it shows no significant effect on WTAP protein levels .

Selectivity METTL14 WTAP PROTAC m6A

VHL vs. CRBN E3 Ligase Recruitment

WD6305 exerts its degradation effect by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the METTL3-METTL14 complex [1]. This distinguishes it from other emerging METTL3 PROTACs, such as ZW30441, which recruit the Cereblon (CRBN) E3 ligase [2]. The choice of E3 ligase can influence the degradation efficiency, cell-type specificity, and potential for resistance mechanisms. For researchers, this mechanistic difference means WD6305 TFA is the appropriate tool for experiments where VHL-dependent degradation is desired or where CRBN-recruiting PROTACs may be ineffective due to low CRBN expression or pre-existing IMiD resistance.

VHL E3 Ligase PROTAC Mechanism of Action METTL3

WD6305 TFA Research Applications


AML Functional Genomics and Target Validation

WD6305 TFA is the reagent of choice for experiments designed to validate METTL3-METTL14 as a therapeutic target in AML. Its superior anti-proliferative activity compared to UZH2 [1] and its ability to degrade the entire complex make it an essential tool for distinguishing between catalytic and non-catalytic functions in AML pathogenesis and for identifying genetic dependencies and resistance mechanisms.

m6A Epitranscriptomics and RNA Biology Studies

Researchers investigating the role of N6-methyladenosine (m6A) in RNA processing, stability, or translation should utilize WD6305 TFA. By degrading METTL3 and METTL14, WD6305 TFA effectively suppresses m6A modification [1]. Its rapid degradation kinetics allow for precise temporal control in experiments examining acute effects of m6A loss, and its selectivity for the core complex over WTAP ensures that observed phenotypes are directly attributable to METTL3-METTL14 activity.

VHL-Dependent Targeted Protein Degradation Studies

WD6305 TFA serves as a valuable tool compound for studying the VHL branch of the PROTAC mechanism. As a VHL-recruiting degrader [1], it can be used in comparative studies with CRBN-recruiting degraders to understand how E3 ligase choice affects degradation efficiency, neosubstrate scope, and the potential for acquired resistance in cancer models.

In Vivo AML Xenograft and Preclinical Efficacy Studies

For in vivo pharmacology studies in AML mouse models, the WD6305 TFA salt form is the appropriate procurement choice. Its enhanced solubility and stability over the neutral compound [1] facilitate the preparation of reliable dosing formulations and improve systemic exposure, enabling robust assessment of its anti-tumor activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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